tert-Butyl Thiazol-2-ylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-9-4-5-13-6/h4-5H,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJXQSNROJRSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474491 | |
| Record name | tert-Butyl Thiazol-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170961-15-6 | |
| Record name | tert-Butyl Thiazol-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(1,3-thiazol-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Tert Butyl Thiazol 2 Ylcarbamate and Its Analogs
Direct Synthesis Approaches to the Core Structure
The formation of the fundamental tert-butyl thiazol-2-ylcarbamate structure is primarily accomplished through direct synthesis methods that involve the strategic combination of precursors.
Condensation Reactions Utilizing Thiazole (B1198619) Derivatives and tert-Butyl Carbamate (B1207046) Precursors
One direct approach involves the condensation of a pre-formed thiazole derivative with a tert-butyl carbamate precursor. This method relies on the formation of a carbon-nitrogen bond between the thiazole ring and the carbamate moiety. While specific examples directly condensing 2-aminothiazole (B372263) with a tert-butyl carbamate precursor are not extensively detailed in the provided results, the synthesis of other carbamate derivatives often proceeds through the reaction of an amine with a suitable carbamoylating agent. A related approach involves the Curtius rearrangement of thiophene-2-carbonyl azide (B81097) in the presence of tert-butyl alcohol to yield tert-butyl N-(thiophen-2-yl)carbamate, a structural analog. nih.gov
Employing Thiourea (B124793) Derivatives in Thiazole Ring Formation
The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. This approach involves the reaction of an α-haloketone with a thiourea derivative. To synthesize this compound via this route, a protected thiourea, specifically N-(tert-butoxycarbonyl)thiourea, would be reacted with an appropriate α-halocarbonyl compound. This cyclocondensation reaction directly installs the tert-butoxycarbonyl group onto the 2-amino position of the newly formed thiazole ring. The versatility of this method allows for the synthesis of various substituted thiazoles by using different α-haloketones and thiourea analogs. researchgate.netnih.govresearchgate.netnih.gov
Introduction of the Carbamate Group via Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) Protection Strategies
A prevalent and highly effective method for synthesizing this compound is the protection of the amino group of 2-aminothiazole using di-tert-butyl dicarbonate (Boc₂O). mychemblog.comwikipedia.org This reaction, commonly known as Boc protection, is a standard procedure in organic synthesis for protecting amines. commonorganicchemistry.comchemicalbook.com The process typically involves treating 2-aminothiazole with Boc₂O in the presence of a base, such as triethylamine (B128534) or 4-(dimethylamino)pyridine (DMAP), in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran. mychemblog.commdpi.com The reaction proceeds through the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O, leading to the formation of the stable tert-butyl carbamate. commonorganicchemistry.com This method is favored for its high yields, mild reaction conditions, and the stability of the resulting Boc-protected amine. wikipedia.orgorganic-chemistry.org
Table 1: Reaction Conditions for Boc Protection of Amines
| Amine Substrate | Reagents | Solvent | Conditions | Yield | Reference |
| Pyrrolidine | (Boc)₂O, Triethylamine | Dichloromethane | 0°C to Room Temp, 1 hr | 100% | mychemblog.com |
| General Amine | (Boc)₂O, DMAP | Tetrahydrofuran | Room Temp, 12 hrs | - | mychemblog.com |
| endo-Amine 1a | (Boc)₂O, Triethylamine | Dichloromethane | 25°C, 24 hrs | 99% | mdpi.com |
| endo-Amine 1b | (Boc)₂O, Triethylamine | Dichloromethane | 25°C, 24 hrs | 99% | mdpi.com |
Application of Phase-Transfer Catalysis in Core Synthesis
Phase-transfer catalysis (PTC) offers an efficient methodology for synthesizing organic compounds in heterogeneous reaction systems. This technique can be applied to the synthesis of tert-butyl carbamate derivatives by facilitating the reaction between reactants present in different phases (e.g., a solid and a liquid phase). For instance, the alkylation of a compound containing a hydroxyl group to form an ether linkage, a reaction type that can be analogous to carbamate formation, has been successfully carried out using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide ((n-Bu)₄N⁺Br⁻). google.comresearchgate.netsciensage.infobcrec.id In the context of this compound synthesis, PTC could potentially be employed in the reaction of a thiazole salt with a Boc-containing reagent, enhancing reaction rates and yields. The use of multi-site phase transfer catalysts has also been shown to improve catalytic efficiency in various organic transformations. bcrec.idresearchgate.net
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives of this compound is crucial for developing new compounds with tailored properties for various applications, including medicinal chemistry.
Functionalization at the Thiazole Ring System
The thiazole ring is a versatile scaffold that can be functionalized at various positions to create a library of derivatives. researchgate.netnih.gov For this compound, modifications can be introduced on the thiazole ring either before or after the introduction of the carbamate group. Common functionalization strategies include:
Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.
Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, can be employed to introduce aryl, heteroaryl, or vinyl groups onto a halogenated thiazole precursor.
Nucleophilic Aromatic Substitution (SₙAr): The presence of an activating group, such as a sulfone, on the thiazole ring can facilitate SₙAr reactions with various nucleophiles like amines, alcohols, and thiols, leading to a diverse range of substituted products. nih.govresearchgate.net
C-H Bond Functionalization: Direct C-H bond functionalization is an emerging and efficient strategy for introducing substituents onto heterocyclic rings, avoiding the need for pre-functionalized starting materials. okstate.edu
These functionalization methods allow for the systematic modification of the thiazole core, enabling the exploration of structure-activity relationships for various applications.
Halogenation Strategies (e.g., 4-halo, 5-iodo, 2-bromo Derivatives)
Halogenated thiazoles are valuable intermediates in organic synthesis, serving as precursors for cross-coupling reactions to introduce further molecular diversity. The synthesis of halogenated this compound derivatives has been achieved through several methods.
For instance, 4-halothiazole derivatives can be prepared from tert-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate. nih.gov This key intermediate is synthesized by treating 2-aminothiazol-4(5H)-one, also known as pseudothiohydantoin, with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide. nih.gov The resulting Boc-protected compound can then be subjected to Appel-type halogenation conditions to introduce chlorine, bromine, or iodine at the C(4) position. nih.gov For example, treatment with triphenylphosphine (B44618) and trichloroacetonitrile (B146778) in dichloromethane yields the 4-chloro derivative, tert-butyl (4-chlorothiazol-2-yl)carbamate. nih.gov Similarly, the 4-bromo analog, tert-butyl (4-bromothiazol-2-yl)carbamate, can be synthesized and subsequently deprotected using trifluoroacetic acid to yield 2-amino-4-bromothiazole. nih.gov
The introduction of a halogen at the 5-position can also be accomplished, leading to compounds like tert-butyl (5-iodothiazol-2-yl)carbamate. Furthermore, 2-bromo-thiazole derivatives serve as important starting materials for further functionalization. researchgate.net For example, 2-bromothiazole (B21250) can be reacted with various amines to synthesize 2-aminothiazole derivatives. researchgate.net
Table 1: Halogenation of this compound Derivatives
| Product | Reagents and Conditions | Reference |
| tert-Butyl (4-chlorothiazol-2-yl)carbamate | tert-Butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate, PPh₃, Cl₃CCN, CH₂Cl₂ | nih.gov |
| tert-Butyl (4-bromothiazol-2-yl)carbamate | From tert-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate using Appel-related conditions | nih.gov |
| 2-Amino-4-bromothiazole | tert-Butyl (4-bromothiazol-2-yl)carbamate, CF₃CO₂H, CH₂Cl₂ | nih.gov |
Introduction of Alkyl, Aryl, and Heteroaryl Substituents
The installation of alkyl, aryl, and heteroaryl groups on the thiazole ring is a common strategy to explore the structure-activity relationships of these compounds. An alkyl group is formed by removing a hydrogen atom from an alkane. libretexts.orgopenstax.org These substituents can significantly influence the pharmacological properties of the molecule, such as its binding affinity and metabolic stability. omicsonline.org
A variety of synthetic methods can be employed to introduce these carbon-based moieties. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful tools for forming carbon-carbon bonds between a halogenated thiazole precursor and a suitable organoboron or organotin reagent. The steric and electronic properties of the N-alkyl group can influence the outcome of certain reactions. mdpi.com
For instance, the synthesis of 2-(substituted phenyl)thiazole derivatives has been reported, demonstrating the feasibility of introducing aryl groups onto the thiazole core. nih.gov Similarly, the incorporation of heteroaryl substituents can be achieved through related cross-coupling strategies.
Table 2: Introduction of Carbon-Based Substituents
| Substituent Type | General Method | Key Features |
| Alkyl | Formed by removing a hydrogen from an alkane. libretexts.orgopenstax.org Can be primary, secondary, or tertiary. libretexts.orgomicsonline.org | Influences hydrophobicity and steric interactions. omicsonline.org |
| Aryl | Often introduced via palladium-catalyzed cross-coupling reactions. | Can participate in π-stacking interactions and modulate electronic properties. |
| Heteroaryl | Introduced using similar methods to aryl groups, such as cross-coupling reactions. | Can introduce hydrogen bond donors/acceptors and alter solubility. |
Carboxylic Acid, Ester, and Amide Functionalizations
The introduction of carboxylic acid, ester, and amide functionalities onto the thiazole ring provides opportunities for further derivatization and can enhance the molecule's interaction with biological targets. These functional groups can act as hydrogen bond donors or acceptors and can be used as handles for attaching other molecular fragments.
The synthesis of thiazole-2-carboxylic acid can be achieved by reacting 2-bromothiazole with n-butyllithium to form a thiazole-2-lithium intermediate, which is then carboxylated with carbon dioxide. google.com The resulting carboxylic acid can be converted to its corresponding ester or amide through standard organic transformations. Esterification can be accomplished by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. thieme.deresearchgate.netyoutube.com For example, tert-butyl esters can be formed by reacting the carboxylic acid with tert-butanol. thieme.deresearchgate.net The synthesis of tert-butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate provides a reactive intermediate for the formation of various amides. nih.gov
Amide bond formation can be achieved by reacting the carboxylic acid with an amine using a coupling reagent, or by reacting an acid chloride with an amine. The synthesis of various amide and urea (B33335) derivatives of thiazol-2-ethylamines has been reported, highlighting the versatility of these functionalization strategies. nih.gov
Table 3: Carboxylic Acid, Ester, and Amide Functionalizations
| Functional Group | Synthetic Approach | Example | Reference |
| Carboxylic Acid | Carboxylation of a lithiated thiazole intermediate. | Thiazole-2-carboxylic acid from 2-bromothiazole. | google.com |
| Ester | Esterification of the corresponding carboxylic acid. | Formation of tert-butyl esters. | thieme.deresearchgate.net |
| Amide | Coupling of a carboxylic acid with an amine or reaction of an acid chloride with an amine. | Synthesis of amide and urea derivatives of thiazol-2-ethylamines. | nih.gov |
Hydroxymethyl and Aminomethyl Substitutions
The introduction of hydroxymethyl and aminomethyl groups onto the thiazole ring can improve the polarity and hydrogen bonding capabilities of the molecule, which can be beneficial for its pharmacokinetic properties.
tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate and tert-butyl (5-(hydroxymethyl)thiazol-2-yl)carbamate are commercially available intermediates that can be used for further synthetic modifications. sigmaaldrich.commatrixscientific.comchembk.comechemi.com These compounds can be prepared through the reduction of the corresponding carboxylic acid or ester derivatives. For example, the reduction of methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate with lithium borohydride (B1222165) yields benzyl-(4-(2-hydroxyethyl)thiazol-2-yl)carbamate. mdpi.com
The synthesis of aminomethyl derivatives can be achieved through various routes, including the reduction of a corresponding nitrile or the reductive amination of an aldehyde.
Table 4: Hydroxymethyl and Aminomethyl Substitutions
| Compound | CAS Number | Key Features | Reference |
| tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate | 494769-44-7 | Provides a handle for further functionalization at the 4-position. | sigmaaldrich.comchembk.com |
| tert-Butyl (5-(hydroxymethyl)thiazol-2-yl)carbamate | 1001419-37-9 | Allows for modification at the 5-position of the thiazole ring. | matrixscientific.comechemi.com |
Incorporation of Organometallic Reagents (e.g., Tributylstannyl) for Further Derivatization
Organometallic reagents, such as tributylstannyl derivatives, are powerful tools for the synthesis of complex molecules. The introduction of a tributylstannyl group onto the thiazole ring creates a versatile intermediate that can participate in a wide range of cross-coupling reactions, allowing for the introduction of various substituents.
[5-(Tributylstannyl)thiazol-2-yl]carbamic acid tert-butyl ester is a key organometallic intermediate that can be used in Stille coupling reactions to introduce aryl, heteroaryl, and other groups at the 5-position of the thiazole ring. chembk.com This reagent is prepared by reacting a 5-halothiazole derivative with a tributyltin source. The use of such organometallic intermediates provides a flexible and efficient route for the synthesis of a diverse library of thiazole analogs.
Synthetic Routes to Thiazol-2-yl Urea Derivatives
Thiazol-2-yl urea derivatives constitute an important class of compounds with a broad spectrum of biological activities. nih.govmdpi.com The synthesis of these derivatives often involves the reaction of a 2-aminothiazole precursor with an isocyanate or a related carbonylating agent. nih.govresearchgate.net
Starting from this compound, the Boc protecting group can be removed under acidic conditions to yield the free 2-aminothiazole. This amine can then be reacted with an appropriate isocyanate to form the desired urea derivative. Alternatively, the 2-aminothiazole can be treated with phosgene (B1210022) or a phosgene equivalent, followed by reaction with an amine to generate the urea. Several studies have reported the synthesis of novel urea and thiourea derivatives of thiazoles with potential biological applications. nih.govresearchgate.netrug.nl
Multi-step Reaction Sequences for Structurally Complex Analogs
The synthesis of structurally complex analogs of this compound often requires multi-step reaction sequences that combine several of the synthetic strategies discussed above. mdpi.com These sequences allow for the precise and controlled construction of intricate molecular architectures.
For example, a multi-step synthesis could begin with the halogenation of the thiazole ring, followed by a cross-coupling reaction to introduce a key substituent. colab.ws Subsequent functional group manipulations, such as the conversion of an ester to an amide or the reduction of a carbonyl group, can then be performed to further elaborate the molecule. The development of efficient and convergent multi-step syntheses is crucial for accessing novel and potent thiazole-based compounds for drug discovery programs. google.com The synthesis of complex thiazole derivatives often involves the use of protecting groups to mask reactive functionalities during the synthetic sequence. prepchem.com
Optimization of Synthetic Pathways and Reaction Efficiency
The efficiency of synthesizing this compound is not solely dependent on the chosen reagents but is significantly influenced by the reaction conditions. Optimizing these parameters is a key focus of chemical research to maximize product yield and purity while minimizing waste and energy consumption.
Temperature is a critical parameter in the synthesis of tert-butyl carbamate derivatives, directly impacting both the speed of the reaction and the final product yield. For instance, in the preparation of a related tert-butyl carbamate derivative, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, precise temperature management is essential. google.com The reaction to form a mixed anhydride (B1165640) with isobutyl chloroformate is conducted at a frigid -15 to -10°C. google.com Subsequent reaction steps see a gradual increase in temperature, first to 0-5°C and then to 10-15°C, to achieve a high yield of 93.1%. google.com Deviations from this optimized temperature profile, such as raising the temperature to 15-20°C in a later stage, have been shown to decrease the yield to 91.0%. google.com
Another example is the synthesis of tert-butyl N-(thiophen-2-yl)carbamate, an analog of the target compound, which is conducted at an elevated temperature of 100°C overnight in toluene. nih.gov This demonstrates that the optimal temperature can vary significantly depending on the specific reactants and the nature of the chemical transformation, in this case, a Curtius Rearrangement. nih.gov These examples underscore the necessity of empirical determination and strict control of temperature to favor the desired reaction pathway and maximize the output of high-purity product.
Table 1: Effect of Temperature on the Yield of a tert-Butyl Carbamate Analog
| Final Reaction Temperature (°C) | Yield (%) |
| 10-15 | 93.1 |
| 15-20 | 91.0 |
| Data sourced from a patent describing the synthesis of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester. google.com |
The choice of solvent is paramount in chemical synthesis, as it affects the solubility of reactants, the homogeneity of the reaction mixture, and can influence the rate and outcome of the reaction. In the synthesis of tert-butyl carbamate derivatives, solvents like ethyl acetate (B1210297) are frequently used. google.com Ethyl acetate serves as the reaction medium for the condensation reaction involving N-BOC-D-serine and benzylamine. google.com The subsequent alkylation reaction to form a key intermediate is also carried out in ethyl acetate, highlighting its versatility. google.com
For purification, a mixture of hexane (B92381) and ethyl acetate is often employed for crystallization, demonstrating how solvent selection is also critical for isolating the final product in a pure form. google.com In the synthesis of thiazole-imino derivatives, a greener approach has been demonstrated using aqueous media, thereby avoiding the use of organic solvents. ufms.br This shift towards water-based systems represents a significant step in making the synthesis more environmentally benign. The selection of an appropriate solvent system is therefore a strategic decision that impacts not only the reaction's efficiency but also its environmental footprint and the ease of product purification.
Catalysts are fundamental to many chemical transformations, including the formation and modification of carbamates. They work by providing an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate without being consumed in the process.
In the synthesis of certain tert-butyl carbamate derivatives, a phase transfer catalyst such as tetrabutylammonium bromide is employed. google.com This type of catalyst is essential for reactions involving reactants that are soluble in different, immiscible phases. For example, in an alkylation reaction, tetrabutylammonium bromide facilitates the reaction between an organic substrate in ethyl acetate and an inorganic base (potassium hydroxide) in an aqueous solution. google.com
Other catalytic systems have also been explored for carbamate synthesis. Zirconium(IV) catalysts, in conjunction with additives like 2-hydroxypyridine, have been shown to be effective in the exchange processes between dialkyl carbonates and amines to form carbamates. organic-chemistry.org Furthermore, copper-catalyzed cross-coupling reactions provide a mild and environmentally friendly method for synthesizing carbamates from amines and alkoxycarbonyl radicals. organic-chemistry.org For the formation of tert-butyl carbamates specifically, zinc(II) triflate can be used to facilitate the Curtius rearrangement of an acyl azide intermediate. organic-chemistry.org The choice of catalyst is therefore a critical factor that can dictate the feasibility, efficiency, and conditions of the carbamate synthesis.
Table 2: Examples of Catalysts in Carbamate Synthesis
| Catalyst/Catalytic System | Reaction Type | Reference |
| Tetrabutylammonium Bromide | Phase Transfer Catalyzed Alkylation | google.com |
| Zirconium(IV) / 2-hydroxypyridine | Carbamate Exchange | organic-chemistry.org |
| Copper Catalyst | Cross-coupling | organic-chemistry.org |
| Zinc(II) Triflate | Curtius Rearrangement | organic-chemistry.org |
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
For the synthesis of thiazole derivatives, greener methods are being actively developed. ufms.br One such approach involves the use of acetic acid in an aqueous medium, which replaces more hazardous reagents like concentrated sulfuric acid. ufms.br Furthermore, conducting the synthesis of the final thiazole compounds in aqueous media eliminates the need for organic solvents, which are often volatile and can be harmful to the environment. ufms.br
Other green strategies applicable to carbamate synthesis include the use of carbon dioxide as a C1 source. organic-chemistry.org Research has shown that in the presence of specific reagents and catalysts, CO2 can be efficiently converted into carbamates under mild conditions. organic-chemistry.org Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields in carbamate and urea formation. organic-chemistry.org These examples highlight a clear trend towards the development of more sustainable and environmentally responsible methods for the synthesis of this compound and its analogs. mdpi.com
Reaction Mechanisms and Reactivity Studies of Tert Butyl Thiazol 2 Ylcarbamate
Mechanistic Investigations of Thiazole (B1198619) Ring Functionalization and Transformations
The thiazole ring in tert-butyl thiazol-2-ylcarbamate is an electron-rich heterocyclic system, which influences its reactivity towards various reagents. The presence of the Boc-protected amino group at the 2-position further modulates the electronic properties of the ring, directing functionalization to specific positions.
Studies have shown that the thiazole ring can undergo a variety of transformations. nih.govmdpi.com For instance, electrophilic substitution reactions can occur, although the specific outcomes are highly dependent on the reaction conditions and the nature of the electrophile. The nitrogen and sulfur heteroatoms play a crucial role in stabilizing intermediates formed during these reactions. nih.gov
Furthermore, the thiazole moiety can participate in cyclocondensation reactions. For example, treatment with α-bromo ketones can lead to the formation of imidazo[2,1-b]thiazole (B1210989) derivatives. mdpi.com These reactions proceed through an initial nucleophilic attack of the thiazole nitrogen onto the electrophilic carbon of the α-bromo ketone, followed by intramolecular cyclization and dehydration.
Reactivity and Chemical Behavior of the Carbamate (B1207046) Moiety (Boc Group)
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under specific acidic or thermal conditions. researchgate.net
Elucidation of Deprotection Mechanisms under Acidic Conditions
The removal of the Boc group from this compound is typically achieved under acidic conditions. sci-hub.se The generally accepted mechanism involves the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free 2-aminothiazole (B372263) and carbon dioxide.
Commonly employed acidic reagents for this deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane. reddit.com The choice of acid and solvent can be critical, especially when other acid-sensitive functional groups are present in the molecule. reddit.com While strong acids are effective, milder conditions can sometimes be employed to avoid unwanted side reactions.
It has been noted that thermal deprotection is also a viable method, offering an alternative to acidic conditions and potentially avoiding the need for aqueous workup. researchgate.net
Stability Profile of the Carbamate Group in Diverse Chemical Environments
The Boc group exhibits considerable stability in a variety of chemical environments, which is a key reason for its widespread use. researchgate.net It is generally resistant to basic and nucleophilic conditions, allowing for selective reactions to be carried out on other parts of the molecule without affecting the protected amine. researchgate.netsci-hub.se For instance, it is stable to hydrolysis under basic conditions and catalytic hydrogenation. researchgate.net
However, the stability is not absolute. While generally stable to bases, some studies have shown that under specific, highly basic conditions, such as with sodium t-butoxide in the presence of water, the Boc group can be cleaved. sci-hub.se This proceeds through a different mechanism, likely involving an isocyanate intermediate. sci-hub.se
Cross-Coupling Reactions Involving Halogenated Thiazole-2-ylcarbamate Derivatives
Halogenated derivatives of this compound are valuable substrates for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex aryl- and alkyl-substituted thiazoles.
Suzuki Coupling Reactions for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl bonds. nih.govresearchgate.net In this reaction, a halogenated this compound (e.g., bromo- or chloro-substituted) is coupled with an arylboronic acid in the presence of a palladium or nickel catalyst and a base. nih.govresearchgate.net
The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific substrates. nih.gov For instance, nickel catalysts have been found to be effective for the coupling of aryl carbamates. nih.gov
Table 1: Examples of Suzuki Coupling Reactions
| Halogenated Thiazole Derivative | Coupling Partner | Catalyst | Base | Product |
|---|---|---|---|---|
| tert-Butyl (5-bromothiazol-2-yl)carbamate | Phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | tert-Butyl (5-phenylthiazol-2-yl)carbamate |
| tert-Butyl (4-chlorothiazol-2-yl)carbamate | 4-Methoxyphenylboronic acid | NiCl2(PCy3)2 | K3PO4 | tert-Butyl (4-(4-methoxyphenyl)thiazol-2-yl)carbamate |
Sonogashira Coupling Reactions
The Sonogashira coupling reaction is a method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org
For halogenated this compound derivatives, the Sonogashira coupling provides a direct route to alkynyl-substituted thiazoles. The mechanism involves two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the palladium(0) catalyst to the thiazolyl halide. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination from the resulting palladium(II) complex affords the final product and regenerates the active palladium(0) catalyst. wikipedia.org The reaction is often carried out under mild conditions. wikipedia.orglibretexts.org
Table 2: Examples of Sonogashira Coupling Reactions
| Halogenated Thiazole Derivative | Coupling Partner | Catalyst System | Base | Product |
|---|---|---|---|---|
| tert-Butyl (5-iodothiazol-2-yl)carbamate | Phenylacetylene | Pd(PPh3)4, CuI | Triethylamine (B128534) | tert-Butyl (5-(phenylethynyl)thiazol-2-yl)carbamate |
| tert-Butyl (4-bromothiazol-2-yl)carbamate | Ethynyltrimethylsilane | PdCl2(PPh3)2, CuI | Diisopropylethylamine | tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate |
Nucleophilic Substitution Reactions on the Thiazole Core
The thiazole ring, being an electron-rich aromatic system, is generally resistant to nucleophilic aromatic substitution (SNAr). However, such reactions can be facilitated by the presence of strong electron-withdrawing groups on the ring or a good leaving group.
For 2-aminothiazole derivatives, the amino group itself can be transformed into a leaving group. A common strategy involves the Sandmeyer reaction, where the amino group is diazotized with a nitrite (B80452) source, such as sodium nitrite, to form a diazonium salt. This diazonium intermediate can then be displaced by a variety of nucleophiles.
Direct nucleophilic attack on the thiazole ring of a compound like this compound is challenging. The electron-donating nature of the Boc-protected amino group further deactivates the ring towards nucleophilic attack. However, studies on the nucleophilicity of 2-aminothiazoles have shown that they can act as carbon nucleophiles, leading to C-bonded adducts in reactions with strong electrophiles, indicating the complexity of their reactivity profile.
Mechanisms of Condensation and Amide Bond Formation
The formation of the carbamate in this compound is itself an example of an amide bond-forming reaction. The synthesis typically involves the reaction of 2-aminothiazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.comuni-oldenburg.de The mechanism proceeds via the nucleophilic attack of the exocyclic amino group of 2-aminothiazole on one of the carbonyl carbons of Boc₂O. This is followed by the departure of the tert-butoxide and carbon dioxide, resulting in the formation of the stable tert-butyl carbamate.
Furthermore, the carbamate group can be a precursor for other amide bonds. The Boc protecting group can be cleaved under acidic conditions to regenerate the free amine. This amine can then participate in standard amide bond forming condensation reactions with carboxylic acids, often facilitated by coupling reagents such as isobutyl chloroformate and N-methylmorpholine (NMM). google.com This two-step process allows for the introduction of various acyl groups onto the 2-amino position of the thiazole ring.
Condensation reactions can also occur at other positions of the thiazole ring or involve the exocyclic amine in different ways. For instance, 2-aminothiazole can react with various aldehydes and ketones to form Schiff bases or other condensation products, depending on the reaction conditions.
Table 2: Synthesis and Amide Bond Formation of this compound
| Reactants | Reagents | Product | Yield (%) | Reference |
| 2-Aminothiazole, Di-tert-butyl dicarbonate (Boc₂O) | Tetrahydrofuran (THF) | This compound | 83 | google.comgoogle.com |
| 2-Aminothiazole, Boc₂O, Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | This compound | Not specified | pitt.edu |
| Ethyl hydrogen fumarate, Amine | Isobutyl chloroformate, N-Methylmorpholine (NMM) | Fumarate amide derivative | Not specified | google.com |
Applications of Tert Butyl Thiazol 2 Ylcarbamate in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems and Scaffolds
The structural framework of tert-butyl thiazol-2-ylcarbamate, featuring a reactive thiazole (B1198619) ring and a protected amino group, makes it an ideal starting material for the construction of intricate heterocyclic systems. The Boc group provides temporary protection for the amino functionality, enabling selective reactions to occur at other positions of the thiazole ring or on its substituents. This controlled reactivity is crucial for the synthesis of fused heterocyclic systems, where multiple reaction steps are required.
An example of its application is in the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. These compounds can be prepared through the cyclization of 2-acylaminothiophene-3-carboxamide derivatives, which can be derived from 2-aminothiazole (B372263) precursors. researchgate.net The Boc-protected 2-aminothiazole allows for the necessary acyl group to be introduced without competing side reactions at the amino position. Similarly, it is a key intermediate in the synthesis of more complex fused systems like thiazolo[3,2-a]thieno[2,3-d]pyrimidine derivatives. derpharmachemica.com The synthesis of these polycyclic structures often involves initial modifications to the thiazole ring, followed by deprotection of the amino group and subsequent cyclization reactions.
The versatility of this compound as a building block is further highlighted by its use in the synthesis of various substituted thiazole derivatives that serve as precursors to even more complex molecules. researchgate.net The ability to selectively functionalize the thiazole ring while the amino group is protected is a key strategy in the construction of diverse heterocyclic scaffolds.
Precursor to Pharmacologically Relevant Molecules and Leads
The 2-aminothiazole moiety is a recognized privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. nih.govnih.gov this compound serves as a crucial precursor for the synthesis of many of these pharmacologically relevant molecules, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net
One notable application is in the development of cyclin-dependent kinase 2 (CDK2) inhibitors, which are a promising class of anticancer agents. researchgate.net High-throughput screening has identified 2-aminothiazole derivatives as potent inhibitors of CDK2. nih.gov The synthesis of these inhibitors often involves the acylation of the 2-amino group, a reaction that is facilitated by starting with the Boc-protected this compound. This allows for the introduction of various side chains to explore structure-activity relationships and optimize inhibitory potency. For instance, a series of thiazolone and fused thiazolthione derivatives have been designed and synthesized as CDK2 inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range. researchgate.net
The following table summarizes the inhibitory activity of selected thiazolone and fused thiazolthione derivatives against CDK2/cyclin A2. researchgate.net
| Compound | IC₅₀ (nM) for CDK2/cyclin A2 |
| 4 | 105.39 |
| 6 | 139.27 |
In addition to CDK2 inhibitors, the 2-aminothiazole scaffold is central to the development of other kinase inhibitors. For example, derivatives have been investigated as inhibitors of checkpoint kinase 1 (CHK1), with some compounds showing potent inhibitory activity and excellent antiproliferative effects against various cancer cell lines. researchgate.net The synthesis of these complex molecules relies on the versatility of the 2-aminothiazole core, often accessed through intermediates like this compound.
Furthermore, thiazole derivatives have been explored for their antimicrobial properties. mdpi.com Novel 2-amino thiazole derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities. The modular synthesis of these compounds, often starting from a protected 2-aminothiazole, allows for the generation of a diverse library of molecules for biological screening.
Development of Novel Synthetic Methodologies and Reagents
The use of this compound has been instrumental in advancing synthetic methodologies for the creation of complex molecules containing the 2-aminothiazole scaffold. The Boc protecting group is a key feature in this context, as it allows for a level of control over the reactivity of the 2-amino group that is essential for multi-step syntheses. This has facilitated the development of more efficient and selective synthetic routes to a wide range of thiazole derivatives.
The protection of the 2-amino group with a Boc moiety is a strategic element in modern organic synthesis. It allows for the use of a wider range of reaction conditions and reagents for the functionalization of other parts of the molecule without the interference of the otherwise reactive amino group. For instance, the introduction of substituents at the 4- and 5-positions of the thiazole ring can be achieved with greater precision when the 2-amino group is protected.
The development of synthetic routes to complex, polycyclic heterocyclic systems often relies on the orthogonal protection and deprotection of various functional groups. The Boc group on the 2-aminothiazole is readily cleaved under acidic conditions, which are often compatible with other protecting groups that may be present in the molecule. This orthogonality is a cornerstone of modern synthetic strategy and has enabled the synthesis of increasingly complex molecular targets.
Utility in Analogue-Based Drug Design Approaches
Analogue-based drug design is a powerful strategy in medicinal chemistry for the optimization of lead compounds. This approach involves the systematic modification of a lead structure to improve its potency, selectivity, and pharmacokinetic properties. This compound is an excellent starting point for such endeavors due to the versatility of the 2-aminothiazole scaffold. nih.gov
The development of CDK2 inhibitors provides a clear example of the utility of this approach. nih.gov Starting from an initial hit compound identified through high-throughput screening, a large number of analogues were synthesized to establish a detailed structure-activity relationship (SAR). nih.gov This was achieved by introducing a variety of substituents at different positions of the 2-aminothiazole core. The use of this compound or a similarly protected intermediate facilitates the rapid and efficient synthesis of a library of such analogues through parallel synthesis techniques. nih.gov
The SAR studies on these CDK2 inhibitors revealed key structural features required for potent inhibition. For example, the nature of the substituent at the 5-position of the thiazole ring was found to significantly influence the inhibitory activity. bepls.com This systematic exploration of the chemical space around the 2-aminothiazole scaffold would be significantly more challenging without the use of a protected starting material like this compound.
The following table illustrates the impact of different substituents on the CDK2 inhibitory activity of a series of 2-aminothiazole derivatives. bepls.com
| Compound | R Group on Oxazole | IC₅₀ (nM) for CDK2/cyclin E |
| 23 | Methyl | 10 |
| 24 | Ethyl | 2 |
| 25 | Isopropyl | 1 |
| 26 | tert-Butyl | 1 |
| 27 | Phenyl | 50 |
This data clearly demonstrates how systematic modifications to the lead structure, enabled by a versatile building block, can lead to a significant improvement in biological activity.
Computational and Theoretical Studies
Molecular Docking Investigations and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in understanding the binding mode and affinity of potential drug candidates.
The potential interactions of tert-Butyl Thiazol-2-ylcarbamate can be analyzed by examining the active sites of enzymes for which thiazole (B1198619) derivatives have shown inhibitory activity.
DNA Gyrase ATP-binding site: DNA gyrase is a bacterial topoisomerase essential for DNA replication and a validated antibacterial target. nih.gov Its GyrB subunit contains an ATP-binding site that is a target for competitive inhibitors. nih.govmdpi.com Docking studies of various inhibitors into this site reveal key interactions. The binding pocket is characterized by a conserved water molecule and specific amino acid residues crucial for binding. For a compound like this compound, the thiazole nitrogen and carbamate (B1207046) oxygen atoms could potentially form hydrogen bonds with residues such as Asp73 and a conserved water molecule, while the tert-butyl group could engage in hydrophobic interactions with lipophilic pockets within the site. researchgate.net
Mycobacterium tuberculosis Enoyl Reductase (InhA): InhA is a critical enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis. nih.gov The active site of InhA features a narrow cleft where the substrate binds, along with the cofactor NADH. nih.gov Key residues for inhibitor binding include Tyr158, with which the carbonyl oxygen of an inhibitor can form a crucial hydrogen bond. nih.gov The thiazole ring of this compound could form π-π stacking or hydrophobic interactions with residues like Phe149, while the carbamate moiety could interact with the nicotinamide (B372718) portion of NADH or other polar residues. nih.gov
Candida albicans Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme for DNA synthesis, making it a target for antifungal agents. nih.gov The active site contains several key residues that form hydrogen bonds with inhibitors, such as Glu32 and Tyr118. nih.gov The binding pocket also features flexible loops and hydrophobic regions that can be exploited for designing selective inhibitors. nih.govnih.gov The thiazole ring could fit into a hydrophobic pocket, potentially interacting with residues like Ile9 and Phe36, while the carbamate group could form hydrogen bonds that mimic those of the natural substrate. nih.gov
Table 1: Key Amino Acid Residues in Selected Enzyme Active Sites
| Enzyme Target | Organism | Key Active Site Residues for Inhibitor Binding | Potential Interaction Type |
| DNA Gyrase (GyrB Subunit) | Escherichia coli | Asp73, Arg76, Thr165 | Hydrogen Bonding, Arene-Cation |
| Enoyl Reductase (InhA) | Mycobacterium tuberculosis | Tyr158, Phe149, Met103, Lys165 | Hydrogen Bonding, Hydrophobic |
| Dihydrofolate Reductase (DHFR) | Candida albicans | Ile9, Glu32, Phe36, Ile112, Tyr118 | Hydrogen Bonding, van der Waals |
This table summarizes key residues identified in molecular docking and crystallographic studies of various inhibitors, providing a basis for predicting the potential interactions of thiazole-based compounds.
While the aforementioned enzymes are common targets for thiazole-containing antimicrobials, computational methods can predict other potential biological targets. Techniques such as reverse docking and pharmacophore-based screening are used to screen a compound against a large database of protein structures. For the thiazole scaffold, these methods have suggested potential activity against a wide range of protein families, including various kinases, proteases, and G-protein coupled receptors. The thiosemicarbazone scaffold, which shares some structural similarities with carbamates, has been predicted through docking to target topoisomerase II and the transcriptional regulator PrfA. mdpi.com Such predictions can open new avenues for investigating the therapeutic potential of a compound and understanding its polypharmacology or off-target effects.
In Silico Screening and Virtual Ligand Design Strategies
In silico screening involves the computational filtering of large libraries of chemical structures to identify molecules that are likely to bind to a drug target. For a scaffold like 2-aminothiazole (B372263), structure-based virtual screening can be employed where a library of derivatives, including compounds like this compound, is docked into the active site of a target enzyme. Molecules are then ranked based on their predicted binding affinity (docking score), and top-ranking compounds are selected for experimental testing. researchgate.net
Furthermore, fragment-based drug discovery (FBDD) is a powerful strategy where small molecular fragments, such as the 2-aminothiazole core, are identified as binders to a target. Computational methods are then used to "grow" or link these fragments to design larger, more potent molecules. The tert-butyl carbamate group on this compound represents a vector that could be computationally modified to explore different pockets of a target's active site to improve binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is built using a "training set" of compounds for which the activity is known.
For a series of thiazole derivatives, a QSAR model would be developed by first calculating various molecular descriptors for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as:
Topological descriptors: Related to the connectivity of atoms (e.g., molecular connectivity indices). researchgate.net
Electronic descriptors: Related to the distribution of electrons (e.g., dipole moment, frontier orbital energies).
Spatial descriptors: Related to the 3D shape of the molecule (e.g., Kier's shape indices). researchgate.net
Once calculated, statistical methods like Multiple Linear Regression (MLR) are used to create an equation that correlates a selection of these descriptors with the observed antimicrobial activity (e.g., Minimum Inhibitory Concentration). kashanu.ac.ir Such models can then be used to predict the activity of new, unsynthesized thiazole derivatives and to identify which structural features are most important for enhancing or diminishing activity. nih.gov
Table 2: Illustrative Data Structure for a QSAR Model of Thiazole Derivatives
| Compound | Biological Activity (log 1/MIC) | Descriptor 1 (e.g., Molecular Weight) | Descriptor 2 (e.g., LogP) | Descriptor 3 (e.g., Dipole Moment) |
| Thiazole Derivative 1 | 4.5 | 198.2 | 2.1 | 3.4 |
| Thiazole Derivative 2 | 5.1 | 212.2 | 2.5 | 3.9 |
| Thiazole Derivative 3 | 4.8 | 226.3 | 2.3 | 3.6 |
| ... (and so on for a full dataset) | ... | ... | ... | ... |
Note: This table is a simplified illustration of the data required to build a QSAR model. A robust model typically involves dozens of compounds and a wide array of calculated descriptors.
Conformational Analysis and Molecular Dynamics Simulations of Compound-Target Complexes
While molecular docking provides a static snapshot of a ligand in a binding site, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of a complex, such as this compound bound to an enzyme, can provide critical insights into the stability of the interaction. nih.govrsc.org
Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): This metric tracks the change in the position of the ligand and protein atoms over time. A stable RMSD value for the ligand suggests it remains securely in the binding pocket. mdpi.com
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are rigid upon ligand binding. mdpi.com
Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and the protein, revealing which interactions are most persistent and critical for binding stability.
For thiazole-based inhibitors, MD simulations have been used to confirm the stability of docking poses, validate the importance of specific hydrogen bonds, and understand how the flexibility of active site loops can accommodate different inhibitors. nih.govnih.gov
Future Directions and Emerging Research Perspectives
Development of Novel Derivatization and Functionalization Strategies for Enhanced Bioactivity
The future development of therapeutics derived from tert-butyl thiazol-2-ylcarbamate hinges on innovative derivatization and functionalization strategies. The core structure, with its reactive sites, provides a versatile platform for chemical modification to enhance biological activity and selectivity.
One promising avenue is the exploration of the N-(thiazol-2-yl)-benzamide scaffold. Research has shown that derivatives, such as N-(4-tert-butylthiazol-2-yl)-3-fluorobenzamide, can act as selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.gov The introduction of a 4-tert-butyl group on the thiazole (B1198619) ring was found to be beneficial for antagonist activity. nih.gov Future strategies will likely focus on further modifying the phenyl ring with various substituents to optimize potency and pharmacokinetic properties.
Another area of intense investigation is the synthesis of 2,4-disubstituted thiazole derivatives. For instance, the chloroacetylation of 2-aminothiazole (B372263) derivatives, which can be obtained from this compound, provides a key intermediate for further functionalization. nih.gov This intermediate can be reacted with a variety of amines, including substituted anilines, piperazine, and morpholine, to generate a diverse library of compounds with potential anticancer activity. nih.gov The exploration of different linkers and appended moieties to the 2-amino position of the thiazole ring is a key strategy for discovering compounds with novel mechanisms of action.
Furthermore, the synthesis of hybrid molecules that combine the thiazole carbamate (B1207046) core with other pharmacologically active motifs is a growing trend. This "molecular hybridization" approach aims to create single molecules that can interact with multiple biological targets, potentially leading to synergistic therapeutic effects and overcoming drug resistance.
A summary of potential derivatization strategies is presented in the table below:
| Derivatization Strategy | Target Moiety | Potential Therapeutic Application |
| N-acylation with substituted benzoic acids | 2-amino group of the thiazole ring | Neurological disorders (e.g., targeting ZAC) |
| Chloroacetylation followed by amine substitution | 2-amino group of the thiazole ring | Cancer (e.g., tubulin polymerization inhibitors) |
| Molecular hybridization | Thiazole core | Multifactorial diseases (e.g., cancer, infectious diseases) |
Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level
A deeper understanding of how derivatives of this compound exert their biological effects at the molecular level is crucial for rational drug design. Future research will increasingly rely on a combination of experimental and computational techniques to unravel these mechanisms.
For compounds targeting specific receptors, such as the ZAC antagonists, detailed structure-activity relationship (SAR) studies will be essential. Functional characterization using techniques like two-electrode voltage clamp electrophysiology can elucidate the mode of action, such as whether a compound acts as a competitive or non-competitive antagonist. nih.gov Investigating the state-dependency of channel block can provide further insights into the molecular interactions between the drug and its target. nih.gov
In the context of anticancer research, identifying the precise molecular targets of novel thiazole derivatives is a key objective. For compounds identified as tubulin polymerization inhibitors, for example, future studies will involve detailed biochemical assays to confirm their interaction with tubulin and to understand how they disrupt microtubule dynamics. nih.gov Molecular docking studies can provide valuable predictions of the binding modes of these compounds within the colchicine (B1669291) binding site of tubulin, guiding the design of more potent inhibitors. nih.gov
The potential for thiazole derivatives to act as inhibitors of various enzymes, such as protein kinases, is another area ripe for mechanistic investigation. Elucidating the specific kinases inhibited and the nature of the inhibition (e.g., ATP-competitive, allosteric) will be critical for developing selective and effective anticancer agents.
Exploration of New Therapeutic Areas and Target Identification
The versatility of the this compound scaffold opens up possibilities for exploring a wide range of therapeutic areas beyond those already established. The inherent biological activity of the thiazole ring, present in numerous natural products and approved drugs, suggests a broad therapeutic potential.
The discovery of selective ZAC antagonists derived from this scaffold points towards potential applications in neurological and psychiatric disorders where zinc dyshomeostasis is implicated. nih.gov Further research is needed to explore the role of ZAC in various physiological and pathological processes to identify specific disease indications for these novel antagonists.
The development of tubulin polymerization inhibitors from this chemical starting point highlights its potential in oncology. nih.gov Beyond this specific mechanism, the thiazole core can be functionalized to target other key pathways in cancer, such as signal transduction, angiogenesis, and apoptosis. The identification of novel anticancer targets through techniques like chemical proteomics and phenotypic screening will guide the design of the next generation of thiazole-based therapeutics.
Infectious diseases remain a major global health challenge, and the thiazole scaffold has been explored for its antibacterial and antifungal properties. The ability to generate large combinatorial libraries of thiazole derivatives makes this scaffold particularly attractive for screening against a wide range of pathogens, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) which are a major cause of nosocomial infections. nih.gov
The table below summarizes potential new therapeutic areas for derivatives of this compound.
| Therapeutic Area | Potential Molecular Target(s) |
| Neurological & Psychiatric Disorders | Zinc-Activated Channel (ZAC) and other ion channels |
| Oncology | Tubulin, Protein Kinases, Angiogenic Factors |
| Infectious Diseases | Bacterial and Fungal Enzymes, Cell Wall Synthesis |
Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
The efficient discovery of new lead compounds from the this compound scaffold will be greatly accelerated by the integration of high-throughput screening (HTS) and combinatorial chemistry. These technologies allow for the rapid synthesis and evaluation of vast numbers of compounds, significantly increasing the chances of identifying hits with desired biological activities.
Mixture-based synthetic combinatorial libraries offer a powerful approach to explore a large chemical space. nih.gov By creating libraries of bis-cyclic guanidines, for example, researchers have been able to screen millions of compounds for antibacterial activity and identify potent lead structures. nih.gov The this compound core can serve as a starting point for the combinatorial synthesis of diverse libraries of thiazole derivatives, which can then be screened against various biological targets.
Positional scanning deconvolution is a key technique used in conjunction with combinatorial libraries to identify the most effective functional groups at each position of the scaffold. This iterative process allows for the rapid optimization of lead compounds.
In addition to traditional HTS, in silico screening methods are becoming increasingly important in the early stages of drug discovery. Virtual screening of large compound libraries against a specific protein target can identify potential hits for further experimental validation. Molecular docking studies, as have been applied to thiazole derivatives targeting tubulin, can predict binding affinities and modes of interaction, helping to prioritize compounds for synthesis and testing. nih.gov
Implementation of Sustainable and Green Chemistry Principles in Synthesis
The pharmaceutical industry is increasingly recognizing the importance of sustainable and green chemistry principles to minimize the environmental impact of drug manufacturing. The synthesis of this compound and its derivatives presents several opportunities for the implementation of these principles.
Future research will focus on developing more environmentally friendly synthetic routes that reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency. This includes the exploration of catalytic methods, the use of renewable starting materials, and the development of one-pot synthesis procedures.
For instance, the synthesis of amide derivatives often involves the use of coupling reagents. nih.gov Research into greener coupling agents and catalytic amidation reactions can significantly improve the sustainability of these processes. The use of biocatalysis, employing enzymes to perform specific chemical transformations, is another promising avenue for the green synthesis of thiazole derivatives.
The development of efficient and scalable synthetic methods that adhere to the principles of green chemistry will be crucial for the economically viable and environmentally responsible production of future drugs derived from this compound.
Q & A
Q. What are the common synthetic routes for tert-Butyl Thiazol-2-ylcarbamate, and what factors influence reaction yields?
- Methodological Answer : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the thiazole amine group. A typical procedure involves reacting the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., DMF) under basic conditions . For example, yields approaching 100% were achieved using stoichiometric Boc₂O (1.05–1.1 eq) and purified via column chromatography (dichloromethane/methanol) . Alternative routes employ hydrazine monohydrate for deprotection or functionalization, yielding ~62% with careful control of reaction time and temperature . Key yield factors include reagent stoichiometry, solvent polarity, and post-reaction workup (e.g., acid-base washes to remove byproducts) .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Characterization relies on:
- ¹H NMR : Distinct peaks for the tert-butyl group (δ 1.38–1.56 ppm, singlet, 9H) and thiazole protons (δ 6.64–7.02 ppm) .
- IR Spectroscopy : Carbamate C=O stretching at ~1680–1684 cm⁻¹ and N-H vibrations at ~3360 cm⁻¹ confirm Boc protection .
- Mass Spectrometry : CI-MS (NH₃) shows [MH⁺] at m/z 258 for derivatives, validating molecular weight .
- Optical Rotation : Enantiomeric forms are distinguished via [α]D values (e.g., +39.7 for (R)-isomers) .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear gloves, protective clothing, and goggles to avoid skin/eye contact .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
- Waste Management : Segregate organic waste and dispose via certified hazardous waste services to mitigate environmental risks .
Advanced Research Questions
Q. How can enantiomeric purity of this compound derivatives be controlled during synthesis?
- Methodological Answer : Enantioselective synthesis requires chiral starting materials or resolution techniques. For example, (R)- and (S)-isomers of tetrahydrobenzo[d]thiazole derivatives were prepared using enantiopure precursors, with optical rotation ([α]D) and chiral HPLC used to verify purity (>99% ee) . Asymmetric catalysis (e.g., chiral ligands) during coupling steps may further enhance stereocontrol .
Q. What strategies are effective in optimizing the coupling efficiency of this compound with halogenated heterocycles?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the carbamate nitrogen .
- Base Optimization : Na₂CO₃ or Et₃N facilitates deprotonation, improving reactivity with electrophiles like 4,5-dibromopyrroles .
- Temperature Control : Reactions at 80°C for 12–24 hours achieve >80% conversion, monitored via TLC .
- Purification : Sequential acid-base washes (citric acid/NaHCO₃) remove unreacted reagents before column chromatography .
Q. How does the tert-butyl carbamate group influence the stability and reactivity of thiazole derivatives in multi-step syntheses?
- Methodological Answer : The tert-butyl group acts as a steric shield, preventing undesired side reactions (e.g., oxidation) during functionalization . Its cleavage under mild acidic conditions (e.g., TFA) allows selective deprotection without disrupting thiazole rings . Stability studies show <5% degradation over 48 hours in DMSO at 25°C, making it suitable for prolonged reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
